n,n'-Bis(4-nitrophenyl)cystinamide n,n'-Bis(4-nitrophenyl)cystinamide
Brand Name: Vulcanchem
CAS No.: 34199-07-0
VCID: VC21539628
InChI: InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)/t15-,16-/m0/s1
SMILES: C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]
Molecular Formula: C18H20N6O6S2
Molecular Weight: 480.5 g/mol

n,n'-Bis(4-nitrophenyl)cystinamide

CAS No.: 34199-07-0

Cat. No.: VC21539628

Molecular Formula: C18H20N6O6S2

Molecular Weight: 480.5 g/mol

* For research use only. Not for human or veterinary use.

n,n'-Bis(4-nitrophenyl)cystinamide - 34199-07-0

CAS No. 34199-07-0
Molecular Formula C18H20N6O6S2
Molecular Weight 480.5 g/mol
IUPAC Name (2R)-2-amino-3-[[(2R)-2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide
Standard InChI InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)/t15-,16-/m0/s1
Standard InChI Key UDNQCHDHUMEZRM-HOTGVXAUSA-N
Isomeric SMILES C1=CC(=CC=C1NC(=O)[C@H](CSSC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]
SMILES C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]

Chemical Identity and Properties

Nomenclature and Identification

n,n'-Bis(4-nitrophenyl)cystinamide, also known as cystine-bis-4-nitroanilide or cystine-bis-p-nitroanilide, is a well-defined chemical compound in biochemical research . The compound is registered with CAS number 34199-07-0 and European Community (EC) Number 251-872-6, providing standardized identification for research and commercial purposes . The compound is identified in the PubChem database with CID 118139, further establishing its recognition in chemical databases .

Structural Characteristics

The molecular structure of n,n'-Bis(4-nitrophenyl)cystinamide features a cystine core (a dimer of cysteine amino acids) with 4-nitroanilide groups attached to each carboxyl terminus. This arrangement creates a symmetrical molecule with a central disulfide bridge connecting the two cysteine residues. The presence of nitro groups on the phenyl rings enhances the compound's chemical reactivity and potential biological interactions. The IUPAC name, 2-amino-3-[[2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide, provides a systematic description of this structural arrangement .

Physical and Chemical Properties

n,n'-Bis(4-nitrophenyl)cystinamide possesses distinct physical and chemical properties that influence its behavior in various research applications. Table 1 summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC18H20N6O6S2
Molecular Weight480.5 g/mol
CAS Number34199-07-0
EC Number251-872-6
IUPAC Name2-amino-3-[[2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide
InChIInChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)
InChIKeyUDNQCHDHUMEZRM-UHFFFAOYSA-N

The compound's structure includes two amine groups, two amide bonds, and two nitro groups attached to aromatic rings, giving it distinctive chemical reactivity. The disulfide bond in the cystine backbone is particularly important for its biochemical interactions, providing a reactive site for thiol-exchange reactions.

Biological Activity and Applications

Enzymatic Interactions

n,n'-Bis(4-nitrophenyl)cystinamide demonstrates significant interactions with various enzymatic systems, particularly those involved in peptide metabolism. The compound serves as a substrate for cystinyl aminopeptidases, enzymes that catalyze the hydrolysis of peptide bonds adjacent to cysteine residues. This interaction allows researchers to monitor enzymatic activity through spectrophotometric detection of the released 4-nitroaniline, which produces a yellow color upon cleavage.

The compound's ability to interact with thiol groups in proteins extends its utility in studying protein folding mechanisms and stability. The disulfide bridge in the molecule can undergo exchange reactions with protein thiols, allowing researchers to probe redox environments within cells and biological systems.

Research Applications

In biochemical research, n,n'-Bis(4-nitrophenyl)cystinamide serves multiple functions:

  • As a substrate for enzymatic assays, particularly those involving cystinyl aminopeptidases and related proteolytic enzymes

  • As a probe for studying disulfide exchange reactions in proteins

  • As a potential inhibitor or modulator in biochemical pathways related to cysteine metabolism

  • As a tool for investigating redox biochemistry in various biological systems

These applications make the compound valuable in both fundamental biochemical research and in the development of analytical methods for enzymatic activity measurement. The compound's unique structure allows it to effectively interact with enzymes involved in peptide hydrolysis, making it particularly useful in studies of metabolic pathways involving thiol-containing compounds.

Research Findings

Enzymatic Activity Modulation

Research on n,n'-Bis(4-nitrophenyl)cystinamide has revealed its significant role in modulating enzymatic activity, particularly enzymes involved in peptide metabolism. Studies have shown that the compound can serve as both a substrate and, in some cases, an inhibitor for various proteolytic enzymes. The dual functionality makes it valuable for studying enzyme kinetics and mechanisms.

The compound's interaction with cystinyl aminopeptidases has been well-documented, with research indicating that it can be used to measure the activity of these enzymes in various biological samples. The release of 4-nitroaniline upon enzymatic cleavage provides a convenient colorimetric readout for quantifying enzyme activity.

Biochemical Pathway Investigation

n,n'-Bis(4-nitrophenyl)cystinamide has proven effective in investigating biochemical pathways related to cysteine metabolism. Research findings indicate that the compound can interact with various thiol-containing proteins, influencing processes such as protein folding and stability. These interactions provide insights into the role of disulfide bonds in protein structure and function.

The compound's ability to participate in thiol-disulfide exchange reactions makes it a useful tool for studying redox biochemistry in cells and tissues. Researchers have utilized this property to investigate the redox state of cellular compartments and to monitor changes in thiol-disulfide balance under various physiological and pathological conditions.

Structure-Activity Relationships

Studies on n,n'-Bis(4-nitrophenyl)cystinamide and structurally related compounds have revealed important structure-activity relationships. The presence of nitro groups on the aromatic rings enhances the compound's reactivity and influences its interactions with various biological targets. Comparative analyses with similar compounds, such as S-Benzyl-L-cysteinyl-p-nitroanilide, have provided insights into how structural modifications affect biological activity and specificity.

Synthesis and Related Compounds

Structurally Related Compounds

n,n'-Bis(4-nitrophenyl)cystinamide shares structural features with several other compounds used in biochemical research:

  • S-Benzyl-L-cysteinyl-p-nitroanilide: Contains a single cysteine residue rather than the cystine dimer, with a benzyl group protecting the thiol

  • N,N'-Bis(4-nitrophenyl)cystinamide: An alternative naming for the same compound

  • Bis(4-nitrophenyl) carbonate: Though structurally distinct, this compound also contains 4-nitrophenyl groups and is used in peptide coupling reactions

The structural similarities among these compounds allow researchers to select specific molecular tools tailored to particular biochemical investigations. Each modification in structure can impart different reactivity profiles, solubility characteristics, and specificity for target enzymes.

Analytical Considerations

Identification Methods

n,n'-Bis(4-nitrophenyl)cystinamide can be identified and characterized through various analytical techniques. The compound's unique structure allows for identification using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. The presence of aromatic rings with nitro groups provides distinctive spectral features that facilitate identification .

Chemical databases provide additional identification parameters, including InChI and SMILES notations, which encode the compound's structure in standardized formats:

  • SMILES: C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)N+[O-])N)N)N+[O-]

  • InChIKey: UDNQCHDHUMEZRM-UHFFFAOYSA-N

These standardized identifiers enable researchers to access information about the compound across various chemical databases and research platforms.

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